![molecular formula C21H21N3O4 B2560069 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921825-86-7](/img/structure/B2560069.png)
4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Description
4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that belongs to the class of pyridazinones. It is commonly used in scientific research for its potential therapeutic properties. The compound is synthesized using a specific method that ensures its purity and stability.
Scientific Research Applications
Synthesis and Therapeutic Potential
- Novel derivatives of the compound have been synthesized, demonstrating significant anti-inflammatory and analgesic activities . These derivatives were designed to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), showing high selectivity and efficacy in reducing pain and inflammation, comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antibacterial Applications
- Research into novel pyrimidine and fused pyrimidine derivatives of related compounds has been conducted, although findings indicated that these synthesized compounds did not exhibit antiviral activity against avian influenza (M. Mahmoud et al., 2011).
- A study on novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles revealed their potential as antibacterial agents, highlighting the synthesis approach and the antimicrobial testing against various bacterial strains (А. А. Aghekyan et al., 2020).
Molecular Structure and Antioxidant Activity
- The molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide , was analyzed, revealing insights into its antioxidant properties through DPPH free radical scavenging tests. This study showcases the compound's potential in oxidative stress mitigation (S. Demir et al., 2015).
Neuroleptic Activity
- The synthesis and evaluation of benzamides, including compounds with similarities to the query compound, have shown neuroleptic activity , suggesting potential applications in treating psychosis and related conditions. These findings emphasize the structure-activity relationship in the development of new therapeutic agents (S. Iwanami et al., 1981).
Anticancer Evaluation
- New 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were synthesized and evaluated for their anticancer activity against a panel of cell lines derived from various cancer types. This research contributes to the ongoing search for novel anticancer agents (O. Bekircan et al., 2008).
properties
IUPAC Name |
4-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-13-22-21(26)16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGCCCKQMXLKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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